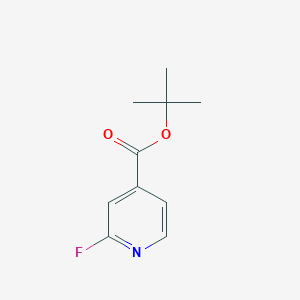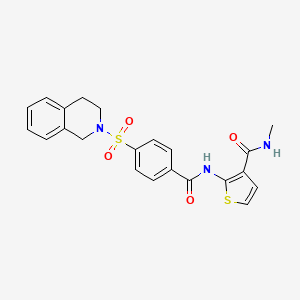
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-N-methylthiophene-3-carboxamide” is a small molecule . It belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1 (2H)-one derivatives, which is a key component of the compound, has been achieved using the Castagnoli–Cushman reaction . This method was employed to synthesize a series of 3,4-dihydroisoquinolin-1 (2H)-one derivatives as new antioomycete agents against P. recalcitrans .Molecular Structure Analysis
The molecular structure of the compound involves a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group attached to a benzamido-N-methylthiophene-3-carboxamide . Computational modeling studies have revealed the origin of the binding preference of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over its isoforms .Chemical Reactions Analysis
The compound is a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . The inhibitory selectivity of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids for AKR1C3 over AKR1C2 has been studied .Physical And Chemical Properties Analysis
The compound has a molecular weight of 436.48 and a chemical formula of C23H20N2O5S . More detailed physical and chemical properties are not available in the retrieved information.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Research into the synthesis and characterization of polymides derived from thiophene and benzamido compounds demonstrates the ongoing interest in developing materials with specific physical and chemical properties. For instance, the synthesis of soluble polyimides from diamines and aromatic tetracarboxylic dianhydrides, including modifications to improve solubility and thermal stability, highlights the adaptability and utility of these compounds in material science (Imai, Maldar, & Kakimoto, 1984).
Antitumor Activity
Compounds with isoquinoline and thiophene structures have been evaluated for their antitumor activity. For example, isoquinoline-1-carboxaldehyde thiosemicarbazones have been synthesized and shown to possess antineoplastic activity, demonstrating the potential of these compounds in cancer research (Liu, Lin, Penketh, & Sartorelli, 1995).
Heterocyclic Chemistry
The exploration of heterocyclic chemistry, particularly through the synthesis of quinazolines and isoquinolines, underpins a significant amount of research aimed at developing new pharmaceuticals. These compounds often exhibit a range of biological activities, making them prime candidates for drug development (Gromachevskaya, Kaigorodova, & Konyushkin, 2017).
Enzyme Inhibition
The selective inhibition of enzymes by compounds featuring dihydroisoquinoline sulfonamide structures has been reported, indicating potential applications in the treatment of diseases like cancer. For instance, specific inhibitors of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3 have been identified, underscoring the therapeutic potential of these molecules (Jamieson et al., 2012).
Potential Antipsychotic Agents
The evaluation of heterocyclic carboxamides for their potential as antipsychotic agents also illustrates the interest in developing new treatments for psychiatric disorders. These studies focus on the ability of these compounds to interact with various receptors in the brain, offering insights into their therapeutic potential (Norman et al., 1996).
Zukünftige Richtungen
The compound and its derivatives have shown promising results in the management of plant diseases . Further studies could focus on understanding the mode of action and the structure-activity relationship of these derivatives . This could provide crucial information for the design and development of more potent 3,4-dihydroisoquinolin-1 (2H)-one derivatives .
Wirkmechanismus
Target of Action
The primary target of this compound is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in the regulation of cellular metabolism, including the metabolism of fatty acids.
Mode of Action
The compound interacts with its target, PPARδ, by binding to it. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Eigenschaften
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-N-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S2/c1-23-21(27)19-11-13-30-22(19)24-20(26)16-6-8-18(9-7-16)31(28,29)25-12-10-15-4-2-3-5-17(15)14-25/h2-9,11,13H,10,12,14H2,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUYZFOSQGCQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide](/img/structure/B2824301.png)

![3-Fluoro-4-[5-(5-methyl-4-phenyl-1H-imidazol-2-yl)furan-2-yl]phenol](/img/structure/B2824306.png)
![3-(4-bromobenzyl)-1-methyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2824307.png)
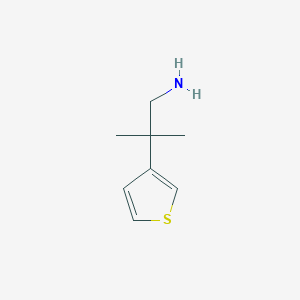
![Methoxy[(3-methylcyclohexyl)methyl]amine](/img/structure/B2824310.png)
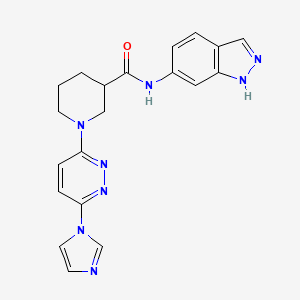
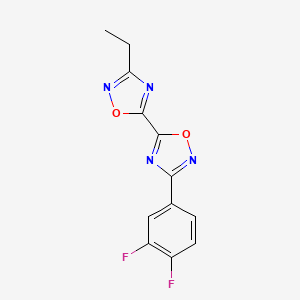
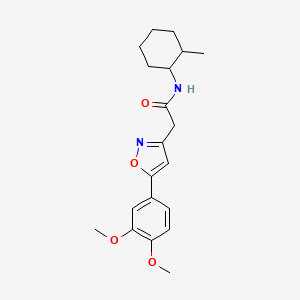
![Methyl 5-methyl-7-(4-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2824316.png)

![3-[2-(3-Methylpiperidin-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2824318.png)
